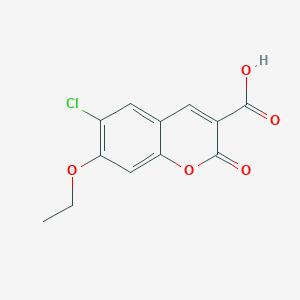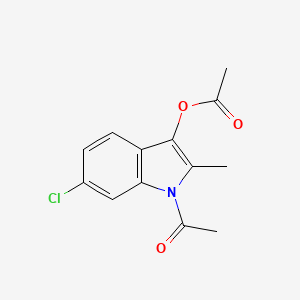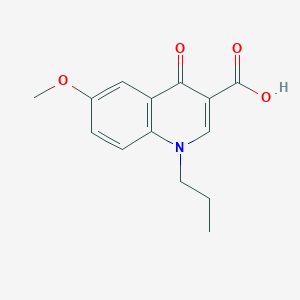
5-(3-(Trifluoromethyl)phenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-(Trifluorométhyl)phényl)nicotinamide est un composé organique qui présente un groupe trifluorométhyle lié à un cycle phényle, qui est lui-même connecté à une partie nicotinamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-(3-(Trifluorométhyl)phényl)nicotinamide implique généralement la réaction du chlorure de 3-(trifluorométhyl)benzoyle avec le nicotinamide en présence d'une base telle que la triéthylamine. La réaction est effectuée dans des conditions anhydres pour éviter l'hydrolyse du chlorure d'acyle. Le produit est ensuite purifié en utilisant des techniques standard telles que la recristallisation ou la chromatographie sur colonne .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement des voies de synthèse similaires mais à plus grande échelle. Cela inclurait l'utilisation de réacteurs automatisés et de systèmes à flux continu pour assurer une qualité et un rendement constants. Les conditions de réaction seraient optimisées pour minimiser les déchets et réduire les coûts de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-(3-(Trifluorométhyl)phényl)nicotinamide peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction peut être réalisée en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le groupe trifluorométhyle peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'un catalyseur approprié.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés phényliques substitués.
Applications de la recherche scientifique
Le 5-(3-(Trifluorométhyl)phényl)nicotinamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique ou modulateur des récepteurs.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le traitement des maladies inflammatoires et métaboliques.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés uniques, telles qu'une stabilité ou une réactivité accrue
Mécanisme d'action
Le mécanisme d'action exact du 5-(3-(Trifluorométhyl)phényl)nicotinamide n'est pas bien documenté. Il est supposé qu'il interagit avec des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs, en modulant leur activité et exerçant ainsi ses effets. Le groupe trifluorométhyle est connu pour améliorer la lipophilie et la stabilité métabolique du composé, ce qui peut influencer son activité biologique.
Applications De Recherche Scientifique
5-(3-(Trifluoromethyl)phenyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and metabolic diseases.
Industry: Utilized in the development of new materials with unique properties, such as increased stability or reactivity
Mécanisme D'action
The exact mechanism of action of 5-(3-(Trifluoromethyl)phenyl)nicotinamide is not well-documented. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-(3-(Trifluorométhyl)phényl)furan-2-carbaldéhyde
- 3,5-Bis(trifluorométhyl)phényl isocyanate
- N,N′-Bis[3,5-bis(trifluorométhyl)phényl]thiourée
Unicité
Le 5-(3-(Trifluorométhyl)phényl)nicotinamide est unique en raison de la présence à la fois du groupe trifluorométhyle et de la partie nicotinamide. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications. Le groupe trifluorométhyle améliore la stabilité et la lipophilie du composé, tandis que la partie nicotinamide peut interagir avec des cibles biologiques, offrant des avantages thérapeutiques potentiels .
Propriétés
Numéro CAS |
1356111-05-1 |
|---|---|
Formule moléculaire |
C13H9F3N2O |
Poids moléculaire |
266.22 g/mol |
Nom IUPAC |
5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9F3N2O/c14-13(15,16)11-3-1-2-8(5-11)9-4-10(12(17)19)7-18-6-9/h1-7H,(H2,17,19) |
Clé InChI |
XYGFYPVSUGXLAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CN=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Chloro-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B11855572.png)
![tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate](/img/structure/B11855574.png)
![1-Benzyl-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11855575.png)
![8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11855577.png)
